![molecular formula C9H12FNO2 B13041563 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol](/img/structure/B13041563.png)
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is a chiral organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. The compound contains a fluorophenol moiety, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol typically involves multi-step organic reactions One common method starts with the fluorination of a phenol derivative to introduce the fluorine atom at the para position
For example, a possible synthetic route could involve:
Fluorination: Starting with 4-nitrophenol, fluorination can be achieved using a fluorinating agent like hydrogen fluoride or a fluorinating reagent such as Selectfluor.
Reduction: The nitro group can be reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium thiolate (NaSR) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-[(1R,2S)-1-amino-2-oxopropyl]-4-fluorophenol.
Reduction: Formation of 2-[(1R,2S)-1-alkyl-2-hydroxypropyl]-4-fluorophenol.
Substitution: Formation of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-substituted phenol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol
- 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-bromophenol
- 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-iodophenol
Uniqueness
Compared to its analogs, 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
Clé InChI |
QKBGBCAUPWUFND-CDUCUWFYSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=C(C=CC(=C1)F)O)N)O |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)F)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


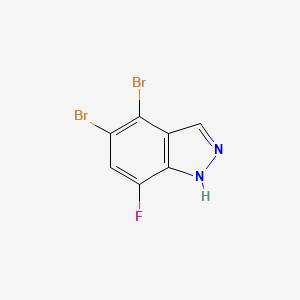
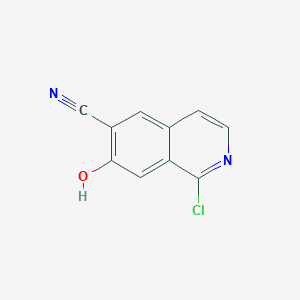
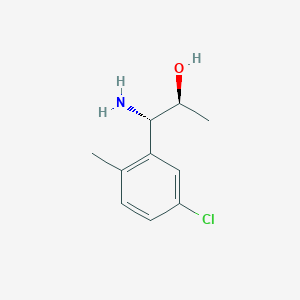
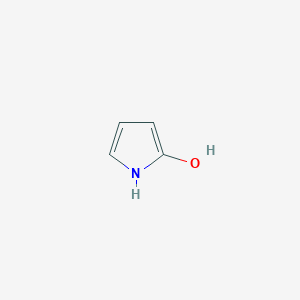
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
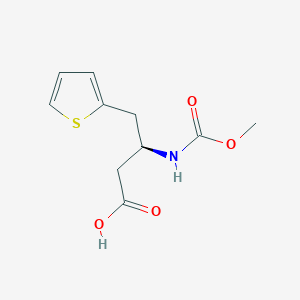
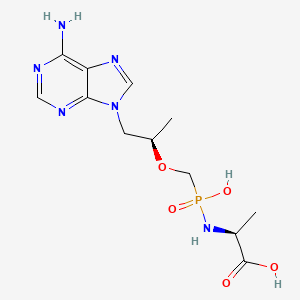
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
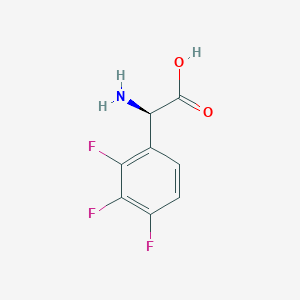

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)thian-2-yl]oxyoxane-3,4,5-triol](/img/structure/B13041571.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13041578.png)
![7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol](/img/structure/B13041579.png)
![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)
